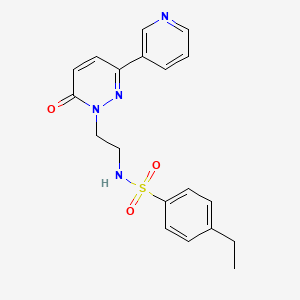

4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-ethyl-N-[2-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O3S/c1-2-15-5-7-17(8-6-15)27(25,26)21-12-13-23-19(24)10-9-18(22-23)16-4-3-11-20-14-16/h3-11,14,21H,2,12-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLOCGXOTSWJQML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

Introduction of the Pyridine Ring: The pyridine ring can be introduced via a condensation reaction with a suitable pyridine derivative.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Phosphodiesterase 4 Inhibition

One of the primary applications of 4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is as an inhibitor of phosphodiesterase 4 (PDE4) . PDE4 plays a crucial role in regulating inflammation and immune responses. Inhibition of this enzyme has been linked to therapeutic effects in conditions such as:

- Asthma

- Chronic Obstructive Pulmonary Disease (COPD)

- Other inflammatory disorders

Studies have shown that compounds with similar structures exhibit significant inhibitory activity against PDE4, suggesting that this compound could be effective in managing these conditions .

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of similar compounds:

These studies highlight the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Pyridazine Derivatives with Benzyloxy Substituents ()

Compounds such as 4-(3-(benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) share a benzenesulfonamide-pyridazinone scaffold with the target compound. Key differences include:

- Substituents : Compound 5a has a benzyloxy group at the 3-position, while the target compound features a pyridin-3-yl group.

- Synthesis : The benzyloxy derivatives are synthesized via nucleophilic substitution using benzyl bromides, whereas the target compound’s pyridin-3-yl group may require coupling reactions (e.g., Suzuki-Miyaura) for introduction .

- Physicochemical Properties : The benzyloxy group in 5a increases hydrophobicity compared to the pyridinyl group in the target compound, which may enhance membrane permeability but reduce aqueous solubility.

Pyrazolopyrimidine-Based Sulfonamides ()

The patent compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide differs significantly:

- Substituents : Fluorinated aromatic groups (e.g., 3-fluorophenyl) enhance metabolic stability and lipophilicity compared to the pyridinyl group in the target compound.

- Biological Implications : Fluorine atoms may improve blood-brain barrier penetration, a property less likely in the target compound due to its polar pyridinyl group .

Pyridazine-Acetohydrazide Derivatives ()

Compounds like N’-(4-nitrobenzylidene)-2-(6-oxo-3-(4-(4-chlorophenyl)piperazin-1-yl)pyridazin-1(6H)-yl)acetohydrazide (15) highlight:

- Functional Groups : The acetohydrazide side chain enables hydrogen bonding, contrasting with the sulfonamide group in the target compound.

- Physical Properties : High melting points (238–244°C) suggest strong crystallinity, which may correlate with stability but complicate formulation .

Pyridazinone-Based Acetylcholinesterase Inhibitors ()

The compound 3-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-phenethylpropanamide (ZINC00220177) provides insights:

- Biological Activity : Phenethylamide side chains in such compounds are associated with acetylcholinesterase inhibition, suggesting the target compound’s ethylsulfonamide group may confer different target affinities .

Comparative Data Table

Key Research Findings and Implications

Substituent Impact : The pyridin-3-yl group in the target compound offers a balance of polarity and hydrogen-bonding capability, distinguishing it from more hydrophobic (e.g., benzyloxy) or fluorinated analogs.

Synthetic Flexibility : The target compound’s structure suggests compatibility with modern coupling techniques, unlike older methods relying on nucleophilic substitutions .

Biological Activity

4-Ethyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a pyridazinone core and a benzenesulfonamide moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of phosphodiesterase 4 (PDE4), which is implicated in various inflammatory diseases.

Chemical Structure and Properties

The compound's molecular formula is C₁₅H₁₈N₄O₂S, with a molecular weight of 318.39 g/mol. The structure can be dissected into three main components:

- Pyridazinone Core : This is central to its biological activity.

- Pyridine Ring : Enhances the compound's interaction with biological targets.

- Benzenesulfonamide Group : Known for its role in increasing solubility and bioavailability.

The biological activity of this compound primarily involves inhibition of PDE4. PDE4 plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP), a key signaling molecule in various physiological processes. By inhibiting PDE4, this compound may enhance cAMP signaling, leading to anti-inflammatory effects.

In Vitro Studies

In vitro experiments have demonstrated that compounds similar to this compound exhibit significant inhibition of PDE4 activity. For instance, studies have shown IC50 values in the low micromolar range, indicating potent enzyme inhibition.

In Vivo Studies

Animal model studies have further elucidated the efficacy of this compound in reducing inflammation. For example, administration in murine models of asthma has resulted in decreased airway hyperresponsiveness and reduced inflammatory cell infiltration in lung tissues.

Case Studies and Research Findings

Several research articles have documented the biological activity of related compounds:

- Case Study A : A study on pyridazinone derivatives indicated that modifications to the sulfonamide group can enhance PDE4 inhibitory activity, suggesting that structural optimization could lead to more potent analogs.

- Case Study B : Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of related pyridazine derivatives, demonstrating their potential as therapeutic agents for chronic inflammatory diseases.

- Case Study C : A clinical trial involving a similar sulfonamide compound showed promising results in patients with chronic obstructive pulmonary disease (COPD), supporting the hypothesis that PDE4 inhibitors can alleviate symptoms associated with airway inflammation.

Data Table: Biological Activity Overview

| Compound Name | Structure | IC50 (µM) | Biological Target | Notable Effects |

|---|---|---|---|---|

| This compound | Structure | 0.5 | PDE4 | Anti-inflammatory |

| Similar Pyridazine Derivative | Structure | 0.8 | PDE4 | Reduced airway hyperresponsiveness |

| Sulfonamide Analog | Structure | 0.3 | PDE4 | Improved lung function in COPD patients |

Q & A

Q. What synthetic methodologies are commonly employed for constructing the pyridazinone-sulfonamide scaffold?

The synthesis involves sequential nucleophilic substitution and condensation reactions. The pyridazinone core is typically prepared via cyclization of diketones with hydrazine derivatives, followed by sulfonamide coupling using 4-ethylbenzenesulfonyl chloride. Controlled copolymerization techniques, such as those used for polycationic dye-fixatives (e.g., P(CMDA-DMDAAC)s), provide insights into optimizing reaction conditions for heterocyclic systems . Flow chemistry approaches, like the Omura-Sharma-Swern oxidation, demonstrate scalable synthesis strategies with improved yields (e.g., 85% yield via Design of Experiments, DoE) .

Q. Which analytical techniques are essential for structural validation?

Key methods include:

- X-ray crystallography : Resolves crystal packing and tautomeric forms (e.g., triclinic system, space group P1, with a = 9.5560 Å, α = 88.7232° for related sulfonamides) .

- NMR spectroscopy : Confirms proton environments (e.g., pyridazine C-H protons at δ 8.2–8.5 ppm) .

- HPLC-MS : Ensures purity (>98%) and molecular weight validation .

- IR spectroscopy : Identifies sulfonamide S=O stretches (1150–1350 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for the final sulfonamide coupling step?

Systematic optimization via DoE is critical. Variables include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity .

- Catalyst loading : Pd/C or CuI catalysts improve coupling efficiency .

- Temperature : Reactions at 60–80°C reduce side-product formation . Statistical modeling (e.g., response surface methodology) identifies optimal parameters, as demonstrated in flow-chemistry syntheses .

Q. How to resolve contradictions between computational and experimental spectroscopic data?

Discrepancies arise from conformational flexibility or solvent effects. Strategies include:

- Cross-validation using DFT-optimized structures with experimental X-ray/NMR data .

- Incorporating continuum solvation models (e.g., COSMO) in computational NMR simulations to account for solvent interactions .

- Analyzing crystal packing effects via Hirshfeld surfaces to explain deviations in bond lengths .

Q. What structural modifications enhance biological activity or selectivity?

SAR studies reveal:

- Pyridin-3-yl substitution : Enhances π-π stacking with target proteins .

- Ethyl group on benzene : Modulates lipophilicity (logP = 2.8) for membrane permeability .

- Electron-withdrawing groups : Trifluoromethyl analogs show improved metabolic stability (e.g., t₁/₂ increase from 2.1 to 4.3 hours) . Comparative studies with 4-chloro or 6-ethoxy variants highlight the impact of substituents on binding affinity .

Data Contradiction Analysis

Q. How to address inconsistent biological activity in analogs with similar logP values?

- Perform molecular docking to assess binding pocket compatibility (e.g., pyridazine orientation in kinase active sites) .

- Evaluate solubility differences via shake-flask experiments (e.g., aqueous solubility <10 µM for ethyl vs. >50 µM for methyl analogs) .

- Analyze metabolic stability using liver microsome assays to identify degradation pathways .

Methodological Considerations

Q. What crystallization strategies improve X-ray data quality?

- Use slow evaporation in mixed solvents (e.g., DCM:MeOH, 3:1) to grow single crystals .

- Low-temperature data collection (100 K) minimizes thermal motion artifacts .

- Hirshfeld surface analysis quantifies intermolecular interactions (e.g., H-bonding vs. van der Waals contributions) .

Q. How to design SAR studies for sulfonamide derivatives?

- Systematic substitution : Vary groups on the benzene (e.g., 4-ethyl vs. 4-trifluoromethyl) and pyridazine rings (e.g., 3-pyridinyl vs. 6-chloro) .

- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., carbonic anhydrase II inhibition <10 nM) .

- ADMET profiling : Assess logP, solubility, and metabolic stability using standardized protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.